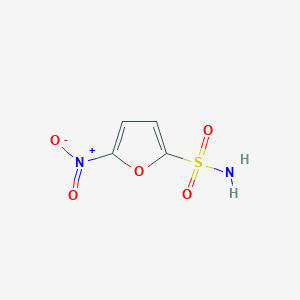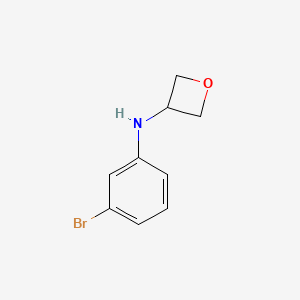![molecular formula C14H11NO3S B13572607 Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 36800-94-9](/img/structure/B13572607.png)
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination with metal ions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler structure without the sulfonyl and 4-methylphenyl groups.
4-Methylbenzonitrile: Lacks the sulfonyl group.
Benzonitrile, 2-sulfonyl: Lacks the 4-methylphenyl group.
Uniqueness
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the sulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
36800-94-9 |
|---|---|
分子式 |
C14H11NO3S |
分子量 |
273.31 g/mol |
IUPAC名 |
(2-cyanophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO3S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
InChIキー |
WHVVKGYVTVDHFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


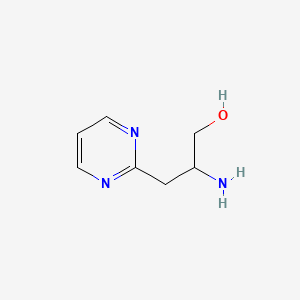

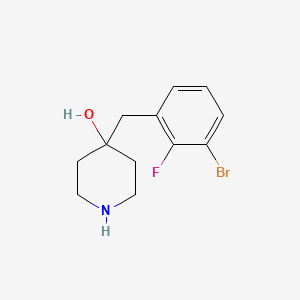
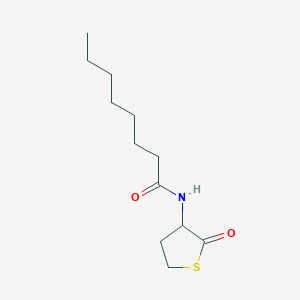
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)


![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
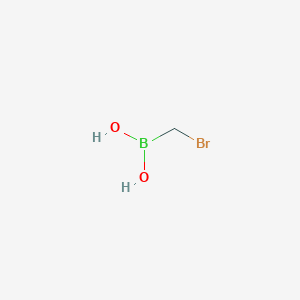
aminehydrochloride](/img/structure/B13572584.png)
